N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O5/c21-11-1-4-13(5-2-11)26-19(28)17-18(20(26)29)25(24-23-17)10-16(27)22-12-3-6-14-15(9-12)31-8-7-30-14/h1-6,9,17-18H,7-8,10H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZRTAUGFWTTAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)F)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d][1,4]dioxin core, followed by the introduction of the fluorophenyl group and the pyrrolo[3,4-d][1,2,3]triazole moiety. Each step requires specific reagents, catalysts, and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain groups with others to modify the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Research has demonstrated that compounds with similar structural frameworks exhibit significant biological activities:
1. Antimicrobial Activity
Compounds derived from N-(2,3-dihydro-1,4-benzodioxin-6-yl) have shown promising results in antimicrobial assays. For example, studies have highlighted their efficacy against various bacterial strains and fungi. The mechanism of action often involves the inhibition of specific enzymes critical for microbial survival .
2. Anticancer Properties
The anticancer potential of related compounds has been extensively studied. For instance, some derivatives have been shown to inhibit the proliferation of cancer cell lines such as MCF7 (human breast adenocarcinoma) through mechanisms that may involve apoptosis induction and cell cycle arrest .
3. Enzyme Inhibition
N-(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives have been evaluated for their ability to inhibit key enzymes linked to diseases such as Alzheimer's and Type 2 Diabetes Mellitus (T2DM). These compounds often demonstrate competitive inhibition against enzymes like acetylcholinesterase and alpha-glucosidase .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Modifications to the benzodioxin core or the acetamide group can significantly influence their pharmacological properties. For instance:
- Substituents on the phenyl ring can enhance binding affinity to biological targets.
- Altering the dioxo-pyrrolo structure can lead to improved selectivity and potency against specific enzymes or cancer cells.
Case Studies
Several studies have documented the synthesis and evaluation of N-(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives:
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other heterocyclic compounds with aromatic and fluorinated groups. Examples could be:
- N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide
- N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide
Uniqueness
The uniqueness of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis and biological properties of this compound, particularly focusing on its enzyme inhibitory effects and potential therapeutic applications.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various sulfonyl chlorides and acetamides. The synthesis typically involves maintaining specific pH conditions and using polar aprotic solvents like DMF. The following scheme outlines the general synthetic pathway:
- Starting Material : 2,3-dihydro-1,4-benzodioxin-6-amine.
- Reagents : 4-methylbenzenesulfonyl chloride and 2-bromo-N-(un/substituted-phenyl)acetamides.
- Conditions : Aqueous Na2CO3 to maintain pH; stirring at room temperature.
- Characterization : Compounds are characterized using IR and NMR spectroscopy.
Enzyme Inhibition
Recent studies have demonstrated that derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl) exhibit significant inhibitory activity against various enzymes:
| Enzyme | Inhibition Activity | IC50 Values |
|---|---|---|
| α-Glucosidase | Moderate to high inhibition | Varies by derivative |
| Acetylcholinesterase (AChE) | Weak inhibition | Varies by derivative |
| Butyrylcholinesterase (BChE) | Moderate inhibition | Varies by derivative |
The compounds were tested in vitro against yeast α-glucosidase and AChE. Most derivatives showed substantial inhibition against α-glucosidase while demonstrating weaker effects on AChE. The IC50 values were calculated using enzyme kinetics software and statistical analysis was performed to validate results .
The mechanism behind the enzyme inhibitory activity is believed to involve competitive inhibition where the compounds bind to the active site of the enzymes. Molecular docking studies support these findings by showing favorable interactions between the synthesized compounds and the target enzymes .
Case Studies
A recent study explored the biological activity of a series of N-substituted derivatives based on the benzodioxane moiety. The findings indicated that these compounds not only inhibited enzyme activity but also exhibited cytotoxic effects against cancer cell lines in vitro:
-
Study on α-Glucosidase Inhibition :
- Objective : To assess the potential of synthesized compounds as anti-diabetic agents.
- Results : Several compounds showed IC50 values in the micromolar range against α-glucosidase.
- Study on AChE Inhibition :
Q & A
Basic: What synthetic strategies are recommended for constructing the pyrrolo[3,4-d][1,2,3]triazole core in this compound?
Answer: The pyrrolo[3,4-d][1,2,3]triazole moiety can be synthesized via cyclocondensation reactions using precursors like hydrazine derivatives and carbonyl-containing intermediates. For example, triazole formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization of thiosemicarbazides has been validated for analogous structures . Evidence from the synthesis of 1,2,3-triazole derivatives using cyclic diaryliodonium salts (as in GP1 and GP2 procedures) suggests that iodine-mediated cyclization could also be adapted for this system .
Basic: How can the molecular structure be confirmed after synthesis?
Answer: Structural elucidation requires a combination of:
- NMR spectroscopy : H and C NMR to verify proton environments and carbon frameworks, particularly for the benzodioxin and fluorophenyl groups.
- X-ray crystallography : To resolve stereochemical ambiguities in the pyrrolotriazole core and confirm regioselectivity of substituents .
- High-resolution mass spectrometry (HRMS) : For precise molecular weight validation.
For example, PubChem-derived data (e.g., InChIKey and SMILES strings) for structurally related compounds can guide spectral interpretation .
Advanced: How can researchers optimize the coupling of the benzodioxin moiety with the pyrrolotriazole-acetamide fragment?
Answer: The acetamide linker offers a strategic site for coupling. Methodological approaches include:
- Mitsunobu reaction : To form C–N bonds between hydroxylated benzodioxin derivatives and the acetamide group.
- Pd-catalyzed cross-coupling : For sp-hybridized carbon linkages, as demonstrated in the synthesis of fluorobenzamide derivatives .
- Stepwise functionalization : Introduce protecting groups (e.g., tert-butoxycarbonyl, Boc) on the pyrrolotriazole nitrogen to prevent side reactions during coupling .
Advanced: What analytical methods are suitable for assessing purity and stability under varying conditions?
Answer:
- HPLC-PDA/MS : To monitor degradation products under thermal or photolytic stress (e.g., 40–60°C, UV light exposure).
- Differential scanning calorimetry (DSC) : To determine melting points and identify polymorphic transitions, critical for stability in solid-state formulations .
- Kinetic solubility assays : Use phosphate-buffered saline (PBS) and dimethyl sulfoxide (DMSO) to evaluate solubility trends relevant to in vitro testing .
Advanced: How can the compound’s interaction with biological targets (e.g., enzymes) be systematically investigated?
Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or receptors), leveraging the fluorophenyl group’s potential for π–π interactions .
- Surface plasmon resonance (SPR) : To quantify real-time binding kinetics (K, k/k) .
- In vitro enzymatic assays : For example, fluorogenic substrates to measure inhibition potency (IC) in dose-response studies .
Basic: What are the key considerations for designing a stability study of this compound in solution?
Answer:
- Solvent selection : Use aprotic solvents (e.g., DMSO) to minimize hydrolysis of the acetamide bond.
- pH dependence : Test stability across physiological pH ranges (4.5–7.4) to simulate gastrointestinal or intracellular environments.
- Light sensitivity : Store solutions in amber vials if the benzodioxin group shows UV-induced degradation .
Advanced: How can researchers resolve contradictions in reported biological activity data for similar compounds?
Answer:
- Meta-analysis : Compare datasets from PubChem and peer-reviewed journals (e.g., Bioorganic & Medicinal Chemistry Letters) to identify assay-specific variables (e.g., cell line selectivity, incubation time) .
- Structure-activity relationship (SAR) modeling : Use computational tools to isolate substituent effects (e.g., fluorophenyl vs. chlorophenyl) on activity .
- Dose-range refinement : Replicate conflicting studies with extended concentration gradients (e.g., 0.1 nM–100 µM) to clarify EC/IC discrepancies .
Advanced: What strategies improve yield in multi-step syntheses of this compound?
Answer:
- Flow chemistry : For exothermic or air-sensitive steps (e.g., iodonium salt formation), continuous flow systems enhance reproducibility .
- Microwave-assisted synthesis : Reduces reaction time for slow steps (e.g., cyclization) by 50–70% compared to conventional heating .
- Intermediate purification : Use flash chromatography or crystallization after each step to minimize carryover of impurities .
Basic: How can researchers validate the absence of toxic byproducts in the final compound?
Answer:
- LC-MS/MS screening : Detect trace impurities (e.g., genotoxic nitrosamines) at ppm levels.
- Ames test : Assess mutagenicity of crude extracts using Salmonella typhimurium strains .
- Elemental analysis : Confirm stoichiometric ratios of C, H, N, and S to rule out persistent solvents or reagents .
Advanced: What computational tools are recommended for predicting metabolic pathways?
Answer:
- SwissADME : Predicts cytochrome P450 (CYP) metabolism sites, particularly for the fluorophenyl and benzodioxin groups .
- MetaSite : Identifies potential glucuronidation or sulfation sites on the acetamide linker .
- Molecular dynamics (MD) simulations : Model interactions with hepatic enzymes (e.g., CYP3A4) to prioritize in vitro metabolite profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
